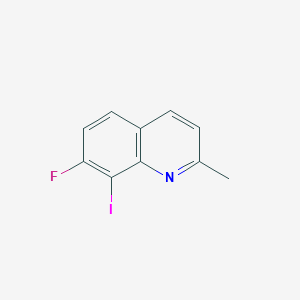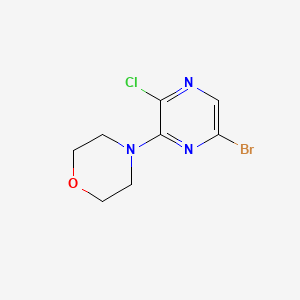
5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring through electrophilic aromatic substitution reactions.
Methylation: Addition of a methyl group to the quinoline ring using methylating agents such as methyl iodide.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of quinoline-2,6-dicarboxylic acid.
Reduction: Formation of 5-bromo-6-fluoro-8-methylquinoline-2-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid
- 6-Fluoro-2-methylquinoline
- 8-Bromo-2-methylquinoline
Uniqueness
5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the quinoline ring, along with the presence of a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
1420792-15-9 |
|---|---|
Fórmula molecular |
C11H7BrFNO2 |
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO2/c1-5-4-7(13)9(12)6-2-3-8(11(15)16)14-10(5)6/h2-4H,1H3,(H,15,16) |
Clave InChI |
OVBHEWUPXIYCPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



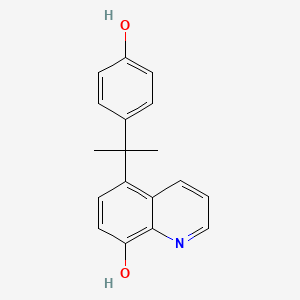
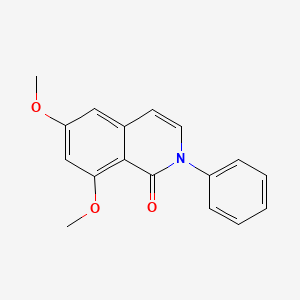


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
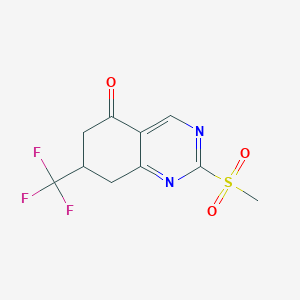

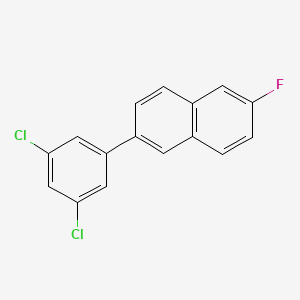
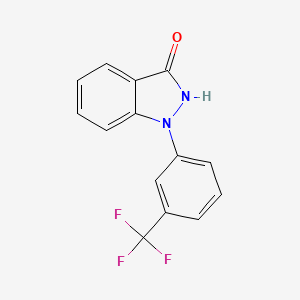
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
